molecular formula C11H21NO B13248148 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one

2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one

Cat. No.: B13248148
M. Wt: 183.29 g/mol
InChI Key: DWUOEECMRIZYSX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one ( 1935182-78-7) is a synthetic organic compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . This compound features a pyrrolidine ring, a structural motif frequently encountered in medicinal chemistry and neuroscience research . Pyrrolidine derivatives are of significant scientific interest due to their potential interactions with central nervous system targets . The primary research value of this compound lies in its role as a chemical reference standard and potential synthetic intermediate. Researchers utilize such molecules to explore structure-activity relationships (SAR), particularly in the study of neurotransmitter transporter inhibitors . Its structure, incorporating a pentan-3-one backbone with a pyrrolidine substituent, allows scientists to investigate how specific molecular modifications—such as the introduction of a 2,2-dimethyl group—influence a compound's physicochemical properties, metabolic stability, and binding affinity . Analysis of similar pyrrolidinyl-substituted structures is routinely performed using techniques including LC-MS, GC-MS, and NMR spectroscopy . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2,2-dimethyl-4-pyrrolidin-2-ylpentan-3-one

InChI

InChI=1S/C11H21NO/c1-8(9-6-5-7-12-9)10(13)11(2,3)4/h8-9,12H,5-7H2,1-4H3

InChI Key

DWUOEECMRIZYSX-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCN1)C(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Pyrrolidine-Substituted Pentanones

The synthesis of 2-substituted pyrrolidines such as 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one generally involves two main approaches:

Multi-Step Chemical Synthesis Approaches

Synthesis via Aminoketone Intermediates

One reported approach involves the condensation of amines with diketones or ketoesters, followed by cyclization to form the pyrrolidine ring. For example, the reaction of 3-pentanone derivatives with 2-aminobutanoic acid or related amines can produce pyrrolidine-substituted ketones in a multi-step sequence with moderate to good yields (up to ~40%) over four to six steps. These steps typically include:

  • Formation of amino ketone intermediates
  • Cyclization to pyrrolidine rings
  • Functional group modifications to introduce the 2,2-dimethyl substitution

A representative synthesis from 2-aminobutanoic acid, 3-pentanone, and dimethyl fumarate was reported to afford related pyrrolidine derivatives with an overall yield exceeding previous literature values, demonstrating the viability of this approach for structurally similar compounds.

Pyrrole and Pyrrolidine Ring Formation via Multicomponent Reactions

Another synthetic route involves multicomponent reactions combining phenacyl bromides, diketones such as pentane-2,4-dione, and amines in aqueous media using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). This method efficiently produces substituted pyrroles which can be further transformed into pyrrolidine derivatives. The reaction mechanism involves:

  • Formation of unsaturated amino ketone intermediates
  • Quaternary salt formation with phenacyl bromide and DABCO
  • Intramolecular cyclization and dehydration to yield the pyrrole ring

This environmentally friendly method operates under mild conditions (60°C, aqueous medium) and yields pure products after simple extraction and column chromatography.

Asymmetric Biocatalytic Synthesis

Recent advances have demonstrated the use of transaminase enzymes for the asymmetric synthesis of 2-substituted pyrrolidines starting from commercially available ω-chloroketones. This biocatalytic approach offers:

  • High enantiomeric excess (>99.5% ee)
  • Analytical yields up to 90%
  • Access to both enantiomers by selecting appropriate transaminases
  • Mild reaction conditions without heavy metals

The process involves enzymatic transamination of ω-chloroketones to form chiral amines, which cyclize to form the pyrrolidine ring. This method has been successfully applied to synthesize chiral pyrrolidines on preparative scales with isolated yields around 84%.

Comparative Data Table of Preparation Methods

Method Type Starting Materials Key Reagents/Catalysts Conditions Yield (%) Enantiomeric Excess (ee) Advantages Limitations
Multi-step chemical synthesis 2-Aminobutanoic acid, 3-pentanone, dimethyl fumarate Standard organic reagents Multi-step, moderate temp ~40% overall Not specified Established route, accessible reagents Multi-step, moderate yield
Multicomponent reaction Phenacyl bromide, pentane-2,4-dione, amine DABCO catalyst 60°C, aqueous medium Moderate to high Not specified Eco-friendly, simple work-up Limited to pyrrole intermediates
Biocatalytic asymmetric synthesis ω-Chloroketones Transaminases Mild, enzymatic Up to 90% >99.5% High chiral purity, mild conditions Requires enzyme optimization

Detailed Experimental Notes and Mechanistic Insights

  • Multi-step synthesis often requires careful control of reaction conditions to optimize cyclization and substitution steps. The use of commercially available ketones and amines facilitates scalability.

  • DABCO-catalyzed multicomponent reactions proceed via initial formation of amino ketone intermediates, followed by quaternary ammonium salt formation and intramolecular cyclization. This mechanism has been supported by spectroscopic characterization (NMR, MS, IR) of intermediates and products.

  • Transaminase-mediated synthesis exploits enzyme stereoselectivity to produce enantiomerically enriched pyrrolidines. Reaction optimization includes enzyme loading, reaction time, and substrate stability considerations. Isolation of products can be achieved by precipitation with tosic acid.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one involves its interaction with specific molecular targets. The pyrrolidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways in the body, leading to its observed effects .

Comparison with Similar Compounds

Pentan-3-one (C₅H₁₀O)

  • Structural Differences : Lacks branching and heterocyclic substituents.
  • Physicochemical Properties :
    • Solubility : Higher logP (-0.38) due to linear structure and absence of polar groups, making it more hydrophobic than the target compound .
    • Reactivity : Used in pyrogallol[4]arene synthesis but exhibits steric limitations in condensation reactions. Yields are low (e.g., 15–20%) due to its linear structure and reduced steric bulk compared to branched analogues .
  • Chemical Tests : Distinguishable from methyl ketones (e.g., pentan-2-one) via the iodoform test, which is negative for pentan-3-one .

4,4-Dimethyl-2-pentanone (C₇H₁₄O)

  • Structural Differences : Positional isomer with dimethyl groups at the 4-position instead of 2-position.
  • Physicochemical Properties: Boiling Point: Higher than pentan-3-one (≈145°C vs. 102°C) due to increased branching.

Perfluoro(2-methyl-3-pentanone) (C₆F₁₂O)

  • Structural Differences : Fully fluorinated backbone, replacing hydrogen atoms with fluorine.
  • Physicochemical Properties: Volatility: Extremely low (boiling point ≈ 49°C) due to fluorine’s electronegativity and strong intermolecular forces.

(2S)-2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one Dihydrochloride

  • Structural Differences: Contains additional amino and dimethylamino groups, forming a hydrochloride salt.
  • Physicochemical Properties :
    • Solubility : Enhanced water solubility due to ionizable amine groups and salt formation (logP ≈ 1.2 vs. ≈2.5 for the target compound) .
    • Bioactivity : Modified pharmacokinetics due to salt form, making it suitable for drug development compared to the neutral target compound.

Key Comparative Data Table

Property 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one Pentan-3-one 4,4-Dimethyl-2-pentanone Perfluoro(2-methyl-3-pentanone) (2S)-2-Amino... Dihydrochloride
Molecular Formula C₁₁H₂₁NO C₅H₁₀O C₇H₁₄O C₆F₁₂O C₁₂H₂₇Cl₂N₃O
logP (Predicted) ~2.5 -0.38 1.8 3.9 ~1.2
Boiling Point (°C) ~250 (est.) 102 145 49 >300 (decomposes)
Key Reactivity Steric hindrance in condensations Low-yield condensations Chromatography standard Fire suppression Salt-enhanced solubility

Biological Activity

2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one, a synthetic compound belonging to the category of pyrrolidine derivatives, has garnered attention in recent years due to its potential biological activities. Its unique structure, characterized by a pentanone backbone with a pyrrolidine moiety, suggests significant interactions with various biological systems, particularly in relation to neurotransmitter modulation.

Chemical Structure and Properties

The molecular formula of this compound is C11H19NC_{11}H_{19}N, with a molecular weight of approximately 181.28 g/mol. The compound's structure includes two methyl groups at the 2-position and a pyrrolidine ring at the 4-position, which are crucial for its biological activity.

Research indicates that this compound interacts primarily with neurotransmitter systems, notably affecting dopamine and norepinephrine pathways. This interaction suggests potential applications in treating conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and other cognitive disorders. The compound may act as a modulator of neurotransmitter receptors, influencing various signaling pathways within the central nervous system (CNS) .

Neurotransmitter Interaction

Studies have shown that this compound exhibits notable binding affinity to dopamine and norepinephrine transporters. This affinity implies that the compound could enhance the availability of these neurotransmitters in the synaptic cleft, leading to increased dopaminergic and noradrenergic signaling .

Psychoactive Properties

The compound's psychoactive properties have been documented, indicating its potential as a stimulant. It has been studied for its effects on locomotor activity and cognitive enhancement in animal models. Notably, its structural similarity to other psychoactive substances raises concerns regarding abuse potential .

In Vivo Studies

In vivo studies involving animal models have demonstrated that administration of this compound can lead to increased locomotor activity and enhanced cognitive function. These effects are attributed to its action on dopaminergic pathways .

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique pharmacological profile of this compound. For instance:

Compound NameStructure FeaturesUnique Aspects
2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-oneSimilar pentanone structure with piperidineDifferent receptor interactions compared to pyrrolidine
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-oneContains a phenyl group instead of methyl groupsNotable for stimulant properties
4,4-Dimethyl-1-(pyrrolidin-2-yl)pentan-3-oneVariation in methyl group positioningPotentially different pharmacological profile

These comparisons illustrate how minor structural variations can significantly impact biological activity and receptor interactions .

Pharmacokinetics

Research into the pharmacokinetics of this compound indicates rapid absorption and distribution within biological systems. Metabolic studies suggest that it undergoes oxidation to form carboxylic acids and ketones, which may influence its overall efficacy and safety profile .

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